molecular formula C12H19NO B14603294 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- CAS No. 58432-96-5

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-

Cat. No.: B14603294
CAS No.: 58432-96-5
M. Wt: 193.28 g/mol
InChI Key: OAXXKHFZMFHVTI-UHFFFAOYSA-N
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Description

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is a chemical compound with a complex structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- typically involves multiple steps, starting from simpler precursor molecules. The process may include:

    Cyclization Reactions: Formation of the naphthalene core through cyclization reactions.

    Functional Group Transformations: Introduction of the carboxamide group through reactions such as amidation.

    Hydrogenation: Saturation of the rings to achieve the octahydro- configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Methanonaphthalene-1(2H)-carbonyl chloride, octahydro-
  • 1,6-Methanonaphthalene-1(2H)-carbonyl bromide, octahydro-

Uniqueness

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is unique due to its specific functional groups and structural configuration

Conclusion

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.

Properties

CAS No.

58432-96-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane-3-carboxamide

InChI

InChI=1S/C12H19NO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2,(H2,13,14)

InChI Key

OAXXKHFZMFHVTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)C(=O)N

Origin of Product

United States

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